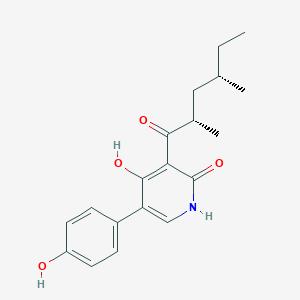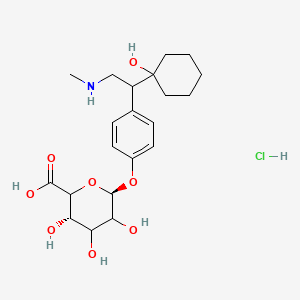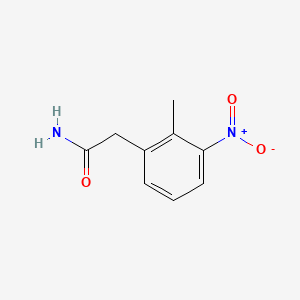
2-(2-Methyl-3-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methyl-3-nitrophenyl)acetamide is an organic compound with the molecular formula C9H10N2O3 It is a derivative of acetanilide, where the phenyl ring is substituted with a methyl group and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methyl-3-nitrophenyl)acetamide typically involves the nitration of 2-methylacetanilide. The process can be summarized as follows:
Nitration Reaction: 2-Methylacetanilide is treated with a nitrating mixture (usually a combination of concentrated nitric acid and sulfuric acid) to introduce the nitro group at the meta position relative to the methyl group.
Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the nitration process and to prevent over-nitration.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors may be used to ensure efficient mixing and temperature control. The nitration reaction is followed by purification steps, such as recrystallization, to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Methyl-3-nitrophenyl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride in hydrochloric acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 2-(2-Methyl-3-aminophenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Methyl-3-nitrophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies investigating the effects of nitroaromatic compounds on biological systems, including their toxicity and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 2-(2-Methyl-3-nitrophenyl)acetamide depends on its chemical reactivity. The nitro group is a strong electron-withdrawing group, which influences the compound’s reactivity in various chemical reactions. In biological systems, the compound may undergo biotransformation, where the nitro group is reduced to an amino group, potentially leading to the formation of reactive intermediates that can interact with cellular components.
Comparación Con Compuestos Similares
- 2-Methyl-3-nitroacetanilide
- 3-Nitroacetanilide
- 4-Methyl-2-nitroacetanilide
Comparison: 2-(2-Methyl-3-nitrophenyl)acetamide is unique due to the specific positioning of the methyl and nitro groups on the phenyl ring. This positioning affects its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and reduction reactions, making it valuable for specific applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C9H10N2O3 |
|---|---|
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
2-(2-methyl-3-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H10N2O3/c1-6-7(5-9(10)12)3-2-4-8(6)11(13)14/h2-4H,5H2,1H3,(H2,10,12) |
Clave InChI |
WNOGICMUXBASMF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1[N+](=O)[O-])CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4,5,5-Tetramethyl-2-(9-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane](/img/structure/B13402892.png)
![3-[7,12,17-Tris(2-carboxyethyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B13402896.png)
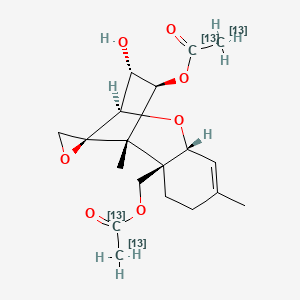
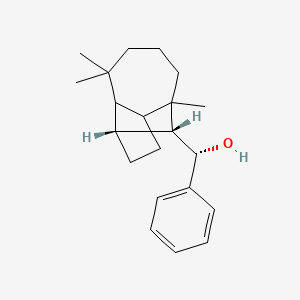
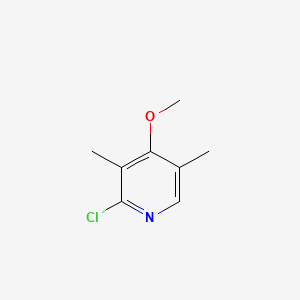
![(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-3-[4-hydroxy-3-(hydroxymethyl)phenyl]-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B13402932.png)


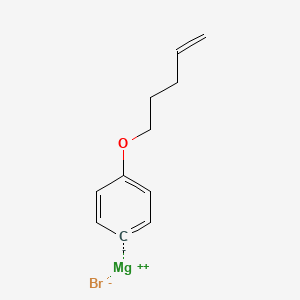

![Trimethyl-[2-(4-methylphenyl)sulfonylsulfanylethyl]azanium;bromide](/img/structure/B13402970.png)
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide](/img/structure/B13402987.png)
